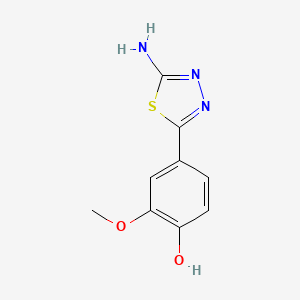
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.
Métodos De Preparación
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to form the thiadiazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Análisis De Reacciones Químicas
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . It can also induce oxidative stress in cells, leading to cell death in cancer cells . The exact mechanism of action may vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol is unique among 1,3,4-thiadiazole derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
5-Amino-1,3,4-thiadiazole-2-thiol: Exhibits antifungal and antibacterial properties.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol:
These compounds share the thiadiazole core structure but differ in their specific functional groups and substitution patterns, which influence their biological activities and applications.
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-(5-amino-1,3,4-thiadiazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C9H9N3O2S/c1-14-7-4-5(2-3-6(7)13)8-11-12-9(10)15-8/h2-4,13H,1H3,(H2,10,12) |
Clave InChI |
BSPCBZUBIMXXLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NN=C(S2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


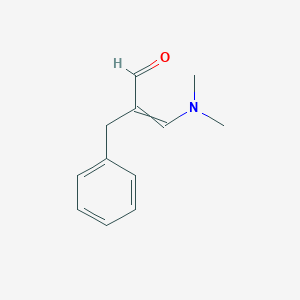
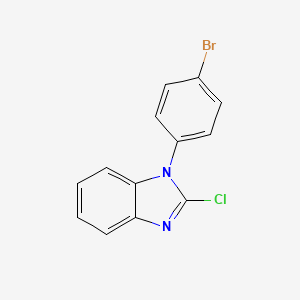
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
![5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13922178.png)
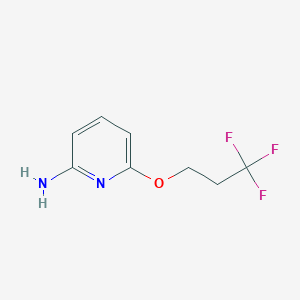
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
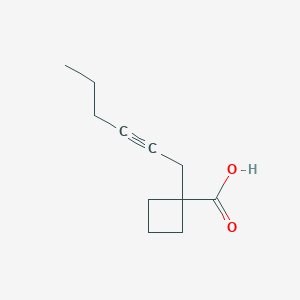
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
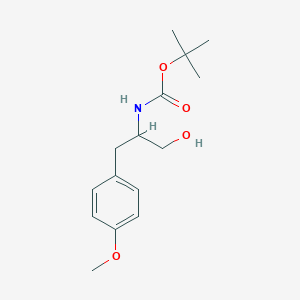
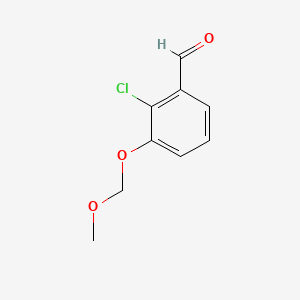
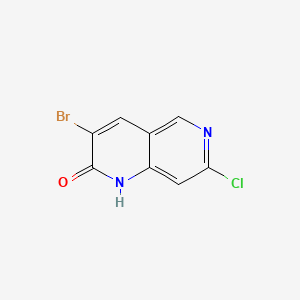

![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
